![molecular formula C14H11ClOS B14730489 Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]- CAS No. 13067-87-3](/img/structure/B14730489.png)
Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-, also known as 2-chloro-1-[4-(phenylthio)phenyl]ethanone, is an organic compound with the molecular formula C14H11ClOS. This compound is characterized by the presence of a chloro group and a phenylthio group attached to an ethanone backbone. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(phenylthio)phenyl]ethanone typically involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is carried out in a solvent such as acetone under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-1-[4-(phenylthio)phenyl]ethanone can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-[4-(phenylthio)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-[4-(phenylthio)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-1-[4-(phenylthio)phenyl]ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylthio group can undergo oxidation to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-[4-(phenylthio)phenyl]-: Similar structure but lacks the chloro group.
2-chloro-1-(4-methanesulfonylphenyl)ethan-1-one: Contains a methanesulfonyl group instead of a phenylthio group.
2-amino-1-(4-chlorophenyl)ethanone: Contains an amino group instead of a phenylthio group.
Uniqueness
2-chloro-1-[4-(phenylthio)phenyl]ethanone is unique due to the presence of both a chloro group and a phenylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13067-87-3 |
|---|---|
Molekularformel |
C14H11ClOS |
Molekulargewicht |
262.8 g/mol |
IUPAC-Name |
2-chloro-1-(4-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClOS/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI-Schlüssel |
MJSOAOFVJMDJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


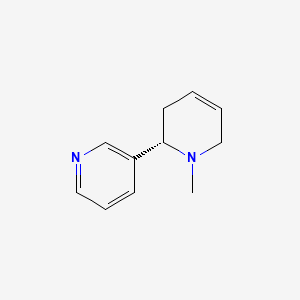
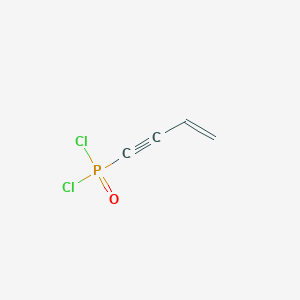
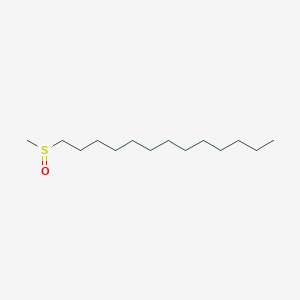
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)

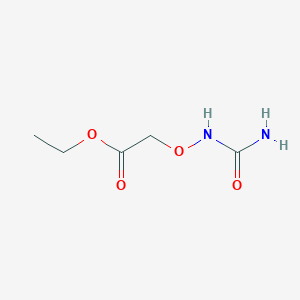
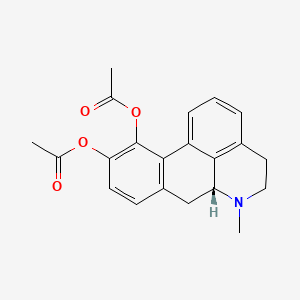

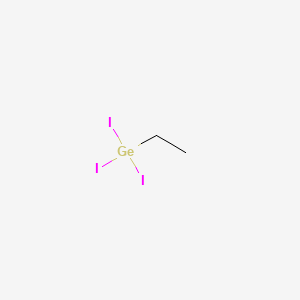
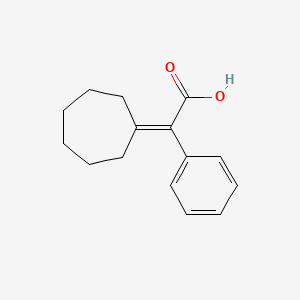
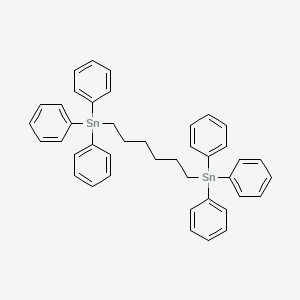
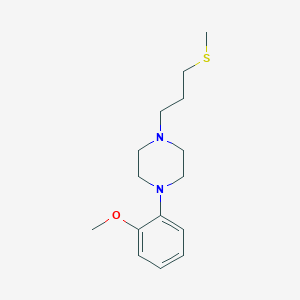
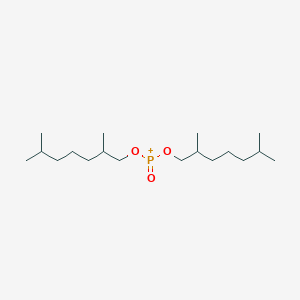
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
